molecular formula C9H10F7NO2S B2596884 1-Morpholino-2-((perfluoropropyl)thio)ethanone CAS No. 327069-56-7

1-Morpholino-2-((perfluoropropyl)thio)ethanone

Cat. No.: B2596884
CAS No.: 327069-56-7
M. Wt: 329.23
InChI Key: VHMKXQSHZBKFTC-UHFFFAOYSA-N
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Description

1-Morpholino-2-((perfluoropropyl)thio)ethanone is a synthetic organic compound characterized by the presence of a morpholine ring, a perfluoropropyl group, and a thioether linkage

Preparation Methods

The synthesis of 1-Morpholino-2-((perfluoropropyl)thio)ethanone typically involves the reaction of morpholine with a perfluoropropyl thioether precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Morpholino-2-((perfluoropropyl)thio)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-Morpholino-2-((perfluoropropyl)thio)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Morpholino-2-((perfluoropropyl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound’s thioether linkage and perfluoropropyl group contribute to its reactivity and ability to interact with biological molecules. Studies suggest that it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Properties

IUPAC Name

2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F7NO2S/c10-7(11,8(12,13)14)9(15,16)20-5-6(18)17-1-3-19-4-2-17/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMKXQSHZBKFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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